5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features both pyrazole and oxadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1H-pyrazole with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H-pyrazole-4-carboxylic acid
- 4-methyl-1H-pyrazole-3-carboxamide
- 5-methyl-1,2,4-oxadiazole-3-carboxylic acid
Uniqueness
What sets 5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride apart is its dual ring structure, which allows for a broader range of biological activities compared to its simpler counterparts. This structural complexity enables it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O.ClH/c1-6-3-9-12(4-6)5-8-10-7(2)13-11-8;/h3-4H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMPBMLTBRGWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=NOC(=N2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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